3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride
Description
Properties
IUPAC Name |
3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.2ClH/c1-2-6-16(7-3-1)8-4-9-17-10-5-11-18-12-14-19-15-13-18;;/h1-4,6-8,17H,5,9-15H2;2*1H/b8-4+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYHZOLWDRAJQX-ZDTICIBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC=CC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC/C=C/C2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride involves several steps. One common synthetic route includes the reaction of morpholine with an appropriate alkylating agent to form the morpholinyl derivative. This intermediate is then reacted with a phenylprop-2-enyl halide under basic conditions to yield the desired product. The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cell lines and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with integrin alpha-L, which plays a role in cell adhesion and signaling pathways. This interaction can lead to various cellular responses, including changes in cell morphology, proliferation, and apoptosis .
Comparison with Similar Compounds
3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride can be compared with other similar compounds, such as:
N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride: This compound has a similar morpholinyl group but differs in the alkyl chain and substituents.
4-(2-[1,1’-biphenyl]-4-ylpropyl)morpholine hydrochloride: This compound contains a biphenyl group instead of the phenylprop-2-enyl group.
1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride: This compound has a pyrazole ring instead of the morpholine ring.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
